molecular formula C7H6ClNO3 B2449075 4-Chloro-2-methyl-5-nitrophenol CAS No. 19044-75-8

4-Chloro-2-methyl-5-nitrophenol

Cat. No. B2449075
Key on ui cas rn: 19044-75-8
M. Wt: 187.58
InChI Key: MODINVZWKNCELC-UHFFFAOYSA-N
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Patent
US07659245B2

Procedure details

A solution of compound 106 (27.8 g, 100 mmol) and potassium carbonate (27.6 g, 200 mmol) in ethanol water 1/1 (600 ml) was refluxed for one hour. Citric acid (5%) was added and the mixture was extracted three times with DCM. The organic phase was dried with sodium sulphate and evaporated under reduced pressure which gave the title compound (19 g, 100%).
Name
compound 106
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([O:11]S(C=C)(=O)=O)=[C:4]([CH3:17])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O.C(O)C>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([OH:11])=[C:4]([CH3:17])[CH:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
compound 106
Quantity
27.8 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)C=C)C
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
ethanol water
Quantity
600 mL
Type
solvent
Smiles
O.C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure which

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1[N+](=O)[O-])O)C
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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